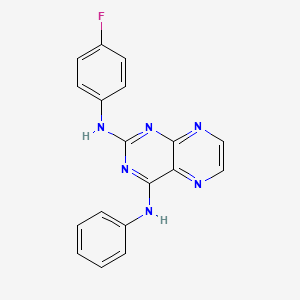

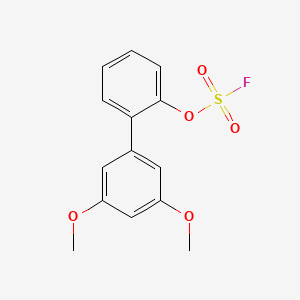

1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfonyl fluorides, such as the one in your compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are often used in the synthesis of diverse functionalized sulfonyl fluorides .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Chemical Reactions Analysis

Fluorosulfonyl radicals participate in the synthesis of diverse functionalized sulfonyl fluorides . For instance, alkynyl sulfonyl fluorides could undergo transition-metal-free radical 1,2-difunctionalization of unactivated alkenes to access various aliphatic β-alkynylfluorosulfonylalkanes .Scientific Research Applications

Synthesis and Chemical Reactions

1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene serves as a precursor in synthetic chemistry for the development of novel compounds. Luzzio and Chen (2009) demonstrated the use of camphorsulfonic acid to facilitate ortho rearrangement in benzyl ethers, showcasing the compound's role in producing o-(alkoxy-substituted) arylmethylnitrophenols, which are crucial for further chemical transformations (Luzzio & Chen, 2009). Similarly, Hill et al. (2004) explored the synthesis of alpha-fluorosulfonamides, highlighting the compound's potential in introducing fluorine atoms into various molecular frameworks, thus broadening the scope of synthetic chemistry applications (Hill, Liu, & Taylor, 2004).

Material Science and Engineering

In material science, the compound has been implicated in the development of advanced materials. Zhang et al. (2017) discussed the design of novel catholyte materials for non-aqueous redox flow batteries, emphasizing the importance of this compound derivatives in achieving high chemical stability and enhanced performance (Zhang et al., 2017). This research underscores the compound's role in energy storage technologies, where stability and efficiency are paramount.

Fluorescent Molecular Probes

Diwu et al. (1997) highlighted the synthesis and application of fluorescent solvatochromic dyes, where derivatives of this compound played a critical role. These dyes, characterized by their strong solvent-dependent fluorescence, offer valuable tools for biological and chemical sensing, illustrating the compound's utility in developing sensitive detection methods (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Environmental Science and Degradation Studies

The research also extends into environmental science, where the degradation pathways and stability of related compounds under various conditions are studied. For instance, the work on anaerobic O-demethylations showcases the biochemical processes involving similar compounds, contributing to our understanding of environmental degradation mechanisms (Stupperich, Konle, & Eckerskorn, 1996).

Mechanism of Action

Safety and Hazards

While specific safety data for “1-(2-Fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene” is not available, it’s important to handle all chemicals with care. For instance, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a related compound, is considered hazardous. It’s flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

1-(2-fluorosulfonyloxyphenyl)-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO5S/c1-18-11-7-10(8-12(9-11)19-2)13-5-3-4-6-14(13)20-21(15,16)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLRCSAUFAMIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC=C2OS(=O)(=O)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B2748392.png)

![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)

![3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2748397.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)

![(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2748410.png)